[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
Description
The compound 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a hybrid molecule featuring two pharmacologically significant moieties:
- Benzimidazole-piperidine scaffold: Benzimidazoles are heterocyclic aromatic systems known for their broad biological activities, including kinase inhibition, antiviral, and anticancer properties . The piperidine ring enhances conformational flexibility, enabling optimal interactions with target proteins.
- Cyclohepta[c]pyrazole unit: The seven-membered cycloheptapyrazole ring introduces steric and electronic effects that may influence binding affinity and metabolic stability.
Crystallographic analysis using programs like SHELX (e.g., SHELXL for refinement) has likely been employed to resolve its 3D structure, a critical step in understanding its pharmacophore .
Properties
Molecular Formula |
C21H25N5O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C21H25N5O/c27-21(19-15-6-2-1-3-7-16(15)24-25-19)26-12-10-14(11-13-26)20-22-17-8-4-5-9-18(17)23-20/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,22,23)(H,24,25) |
InChI Key |
JKBRJJSDVZBCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Biological Activity
The compound 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive review of its biological activity, including antimicrobial effects, anticancer properties, and potential applications in treating various diseases.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzimidazole moiety linked to a piperidine ring and a cyclohepta[c]pyrazole unit, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance:
- A review summarized the bioactivity of various benzimidazole derivatives, noting that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 12.5 µg/ml against Salmonella typhi, outperforming standard antibiotics like ampicillin and ciprofloxacin .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
| Compound 3 | 12.5 | S. typhi |
Anticancer Properties
Benzimidazole derivatives have also been investigated for their anticancer properties:
- A study focusing on bis(benzimidazole) complexes demonstrated their effectiveness in sensitizing human melanoma cells to radiation therapy. The mechanism involved the formation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .
The proposed mechanisms of action for the biological activities of this compound include:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species Generation : Inducing oxidative stress within cells can lead to apoptosis in cancerous cells.
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
Case Studies
Several case studies have illustrated the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested against various strains of E. coli and showed significant growth inhibition compared to standard treatments.
- Case Study 2 : In vitro assays demonstrated that certain benzimidazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 50e (Pyrido-Pyrimidinone Derivative)
A structurally related compound, 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 50e), shares the following features:
- Heterocyclic core: While the target compound uses a benzimidazole, Compound 50e employs a pyrido-pyrimidinone core, which may alter hydrogen-bonding interactions with targets.
- Synthetic yield : Compound 50e was synthesized in 43% yield via reductive amination, suggesting moderate synthetic accessibility .
Key Structural Differences
| Feature | Target Compound | Compound 50e |
|---|---|---|
| Core structure | Benzimidazole + cycloheptapyrazole | Pyrido-pyrimidinone |
| Piperidine substitution | None | 3,4-Dichlorobenzyl |
| Functional groups | Methanone linker | Trimethylsilyl-ethoxy-methyl (SEM) protecting group |
| Molecular weight* | ~450-500 g/mol (estimated) | 645.7 g/mol (calculated from synthesis data) |
| Solubility | Likely moderate (polar methanone group) | Low (hydrophobic SEM and dichlorobenzyl) |
*Molecular weights are approximations based on structural data.
Methodological Approaches to Similarity Assessment
Compound similarity is evaluated using:
- Structural fingerprints: Measures overlap in functional groups and topology. The target compound’s benzimidazole and pyrazole motifs differ significantly from Compound 50e’s pyrimidinone core .
- Pharmacophore models: Both compounds may share piperidine-mediated interactions but diverge in hydrogen-bond acceptors/donors due to core heterocycles .
- Biological activity prediction : While structurally distinct, both compounds could target kinase families due to their planar heterocycles and piperidine flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
